molecular formula C14H22BNO2 B13574336 [3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

Cat. No.: B13574336
M. Wt: 247.14 g/mol
InChI Key: STIGNHHIKXQVKE-UHFFFAOYSA-N
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Description

[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is a boronate ester derivative featuring a phenyl ring substituted with a methyl group at position 3 and a tetramethyl dioxaborolan moiety at position 4, coupled with a primary amine (-CH2NH2) at the benzylic position. This compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science. Its hydrochloride salt (CAS 2377606-99-8) is commercially available with 98% purity .

Properties

Molecular Formula

C14H22BNO2

Molecular Weight

247.14 g/mol

IUPAC Name

[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

InChI

InChI=1S/C14H22BNO2/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-8H,9,16H2,1-5H3

InChI Key

STIGNHHIKXQVKE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN)C

Origin of Product

United States

Preparation Methods

Preparation of Boronic Acid Derivatives as Precursors

a. Synthesis of Boronate Esters from Aromatic Aldehydes

The initial step involves synthesizing boronate esters from aromatic aldehydes, such as 4-formylbenzenboronic acid, through a reaction with pinacol in the presence of magnesium sulfate in methanol. This process yields boronate esters with high efficiency:

Reagent Amount Conditions Yield Reference
4-Formylbenzenboronic acid 2.50 mmol Room temp, 6 h 88%
Pinacol 3.00 mmol - -
Magnesium sulfate 5.00 mmol - -

This step ensures the formation of stable boronate esters, which are crucial intermediates for subsequent transformations.

b. Reduction to Boronic Acids

The boronate esters are then reduced to boronic acids using sodium borohydride, under mild conditions, to produce intermediates such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol :

Reagent Amount Conditions Yield Reference
Sodium borohydride 1.25 mmol Stirring for 5 h 86-88%
Solvent Methanol Room temp

This reduction step is critical for introducing the amino functionality in later stages.

Functionalization to Aminomethyl Derivatives

a. Gabriel Synthesis Adaptation

The synthesis of primary amines from boronic acid derivatives can be achieved via a modified Gabriel synthesis. Traditionally, this involves reacting potassium phthalimide with alkyl halides, followed by hydrazinolysis to liberate primary amines. In the context of boron chemistry, the key adaptation involves the use of boronate esters as electrophilic partners:

Step Reagents & Conditions Outcome Reference
Formation of N-alkylphthalimide Potassium phthalimide + alkyl halide N-alkylphthalimide
Hydrazinolysis Hydrazine hydrate Primary amine with boron functional group intact

This method avoids side reactions and preserves boron functionalities, enabling the synthesis of boron-containing primary amines suitable for further derivatization.

b. Alternative Route: Direct Amination via Reductive Amination

In some cases, direct reductive amination of boronic acid derivatives with formaldehyde or methylamine is employed to generate methanamine derivatives :

Reagents Conditions Yield Reference
Formaldehyde / Methylamine Mild heating Moderate to high

This approach offers a streamlined pathway, especially when targeting methylated amines.

Coupling and Final Functionalization

The amino intermediates are coupled with aromatic systems bearing the boronate functionality via palladium-catalyzed Suzuki-Miyaura cross-coupling:

Reagents Conditions Outcome Reference
Aryl halides Pd catalyst, base, heat Coupled aromatic amines ,

This step introduces the phenyl group with the methyl substituent at the 3-position, completing the core structure.

Summary of the Overall Synthetic Route

Step Reaction Type Key Reagents Yield / Efficiency Notes
Aromatic aldehyde to boronate ester Esterification Pinacol, MgSO₄ 88% Mild conditions
Boronate ester to boronic acid Reduction NaBH₄ 86-88% High purity
Boronic acid to primary amine Gabriel modification / Reductive amination Hydrazine / Formaldehyde Variable Preserves boron group
Coupling to aromatic core Suzuki-Miyaura Pd catalyst Good yields Final assembly

Research Findings and Data Validation

  • The synthesis of boron-containing primary amines via modified Gabriel synthesis has been demonstrated to be feasible under milder conditions than traditional methods, with high yields and functional group tolerance.
  • The use of boronate esters as intermediates allows for versatile functionalization, including subsequent coupling reactions, which are critical for constructing complex molecules like [3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine .
  • Recent advances in boron chemistry support the stability of boronate esters under various reaction conditions, facilitating their use in multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Boronic acid derivative.

    Reduction: Borane derivative.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.

Biology

In biological research, this compound is used to study the interactions between boronic esters and biological molecules. It can act as a ligand for enzymes and receptors, providing insights into their mechanisms of action.

Medicine

In medicine, boronic esters are explored for their potential as enzyme inhibitors. [3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine may be investigated for its ability to inhibit proteases and other enzymes involved in disease processes.

Industry

Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and materials science. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Key Data Tables

Table 2: Spectroscopic Data (¹¹B-NMR)

Compound ¹¹B-NMR δ (ppm)
Target Compound Not Reported
4c 30.12
4d 30.45
4f 30.45 (CDCl3)

Biological Activity

[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 3-methyl-N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide
  • Molecular Formula : C18H28BNO3
  • Molecular Weight : 317.24 g/mol
  • CAS Number : 2246563-75-5

The biological activity of [3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is primarily linked to its ability to inhibit specific enzymes and pathways involved in cellular processes. For instance, studies have shown that similar compounds with boron-containing moieties exhibit inhibitory effects on various enzymes such as GSK-3β and ROCK-1, which are crucial in cancer progression and neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that derivatives of boron-containing compounds can significantly inhibit cancer cell proliferation. For example:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 10 nM to 1314 nM against various cancer cell lines .
  • Cell Lines Tested : The efficacy of these compounds was tested against multiple cancer cell lines, with some showing over 98% inhibition in certain lines .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a related compound that shares structural similarities with [3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine. The compound exhibited potent inhibition of cell growth in A431 cancer cells with an IC50 value of approximately 18 μM. This suggests that the dioxaborolane moiety contributes significantly to the biological activity against cancer cells .

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition profiles where compounds similar to [3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine were tested for their ability to inhibit maltase α-glucosidase and β-glucosidase. The results indicated moderate inhibition with IC50 values around 188 μM for maltase and varying degrees for β-glucosidase .

Data Tables

Compound NameCAS NumberIC50 (nM)Target Enzyme/Cell Line
Compound A2246563-75-518A431 Cancer Cells
Compound B1370732-71-0188Maltase α-glucosidase
Compound C-10GSK-3β

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine?

  • Methodology : The synthesis typically involves coupling reactions between boronic ester intermediates and amine-containing precursors. For example:

  • Step 1 : Prepare the boronic ester precursor via Miyaura borylation of a halogenated aromatic substrate using bis(pinacolato)diboron and a palladium catalyst.
  • Step 2 : Introduce the methanamine group via reductive amination or nucleophilic substitution of a nitro intermediate.
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H, 13C^{13}C, and 11B^{11}B NMR to verify substituent positions and boron coordination.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 289.2).
  • X-ray Crystallography : For unambiguous structural determination, employ SHELXL for refinement (e.g., C–B bond length ~1.56 Å) .

Q. What are the key reactivity features of the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound?

  • Reactivity : The boronic ester group enables Suzuki-Miyaura cross-coupling with aryl halides under Pd catalysis.
  • Stability : Hydrolytically sensitive; store under inert atmosphere. Reactivity can be modulated by transesterification with diols .

Q. How should researchers handle the amine group to avoid degradation during storage?

  • Protocol : Store under argon at –20°C in amber vials. Avoid exposure to moisture and acidic conditions, which may protonate the amine or hydrolyze the boronic ester .

Advanced Research Questions

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) with predicted binding affinities (ΔG < –7 kcal/mol).
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity and absolute hardness (η ≈ 3.5 eV) .

Q. How can in vitro assays evaluate potential antimicrobial activity?

  • Design :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Mechanistic Studies : Use fluorescence-based assays to monitor membrane disruption or enzyme inhibition (e.g., β-lactamase) .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Case Example : Discrepancies in 11B^{11}B NMR shifts (~30 ppm vs. literature ~28 ppm) may arise from solvent polarity or trace water.
  • Solution : Repeat measurements in anhydrous deuterated DMSO and compare with DFT-simulated spectra .

Q. How can the compound’s pharmacokinetic properties be optimized for medicinal chemistry applications?

  • Strategies :

  • Prodrug Design : Mask the amine as a carbamate to enhance bioavailability.
  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes .

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